molecular formula C9H10ClNO3 B1348733 Methyl 4-amino-5-chloro-2-methoxybenzoate CAS No. 20896-27-9

Methyl 4-amino-5-chloro-2-methoxybenzoate

Cat. No.: B1348733
CAS No.: 20896-27-9
M. Wt: 215.63 g/mol
InChI Key: ALYQFGBPEGLBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-5-chloro-2-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.634 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-chloro-2-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under controlled conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include substituted benzoates, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-amino-5-chloro-2-methoxybenzoate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of methyl 4-amino-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups on the benzene ring allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-5-chloro-2-methoxybenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-amino-5-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYQFGBPEGLBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351444
Record name methyl 4-amino-5-chloro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20896-27-9
Record name methyl 4-amino-5-chloro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-5-chloro-2-methoxybenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 50g of 2-methoxy-4-amino-5-chlorobenzoic acid in 500 ml of methanol is added HCl gas until all the material dissolves. Stirring is continued overnight, the solvent removed, ether added, filtered, dried over magnesium sulfate and evaporated to dryness to obtain methyl 2-methoxy-4-amino-5-chlorobenzoate which is used directly in the next step.
[Compound]
Name
50g
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0 (± 1) mol
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500 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (20.0 g, 99.2 mmol) in methanol (250 mL) was added thionyl chloride (7.2 mL, 99.2 mmol). The reaction was refluxed for 16 h then concentrated in vacuo. Purification by silica gel chromatography (0-90% ethyl acetate/hexanes) provided methyl 4-amino-5-chloro-2-methoxybenzoate (21.3 g, quantitative yield). LC/MS m/z 216.3 [M+H]+.
Quantity
20 g
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7.2 mL
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250 mL
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (1.008 g, 5.0 mmol) in a mixture of toluene (9 mL) and methanol (1 mL) at 0° C. was added (trimethylsilyl)diazomethane (2.0 M in hexane, 3.0 mL, 6.0 mmol) dropwise. The reaction mixture was then warmed to room temperature and stirred for 16 h. Excess (trimethylsilyl)diazomethane was quenched by adding acetic acid until the bright yellow color of the reaction mixture disappeared. The mixture was then concentrated in vacuo to give the title compound as an off-white solid, which was used without further purification.
Quantity
1.008 g
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9 mL
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1 mL
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solvent
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3 mL
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Synthesis routes and methods IV

Procedure details

4-Amino-5-chloro-2-methoxy benzoic acid (50.0 g, 248 mmol) was suspended in methanol (500 mL) and the slurry cooled to 0° C. Thionyl chloride (54.3 mL, 744 mmol) was then added dropwise over the course of 20 minutes. The initially clear solution turned to a white suspension. The reaction was warmed to room temperature and stirred for 3 hours. The methanol was evaporated and the resulting slurry suspended in diethyl ether (1 L). The solid was filtered and rinsed thoroughly with diethyl ether to afford the title compound (50.9 g) as the hydrochloride salt. The salt was suspended in 1 N sodium hydroxide and stirred vigorously for 30 minutes. Filtration and thorough rinsing with water afforded the title compound free base as a white solid, m.p. 136-137° C.
Quantity
50 g
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reactant
Reaction Step One
Quantity
54.3 mL
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Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthesis routes for producing Methyl 4-amino-5-chloro-2-methoxybenzoate?

A1: Two main routes are described in the provided research:

    Q2: What is the significance of this compound in pharmaceutical synthesis?

    A: this compound serves as a crucial intermediate in the synthesis of Metoclopramide. [] Metoclopramide is a medication used primarily for its gastroprokinetic effects, aiding in the treatment of nausea and vomiting. The efficient synthesis of this intermediate is vital for cost-effective large-scale production of Metoclopramide.

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